Synthetic Utility: Direct Intermediate for FDA-Approved Drug Umbralisib (TGR-1202)
3-Fluoro-4-isopropoxybenzonitrile is explicitly claimed as a key intermediate in the synthesis of Umbralisib (TGR-1202), an FDA-approved PI3Kδ inhibitor [1]. This is a high-value, clinically validated application. In contrast, the non-fluorinated analog 4-isopropoxybenzonitrile is not reported in any such validated drug synthesis route, and the alternative 3-fluoro-4-methoxybenzonitrile lacks the steric bulk and lipophilicity of the isopropoxy group required for the Umbralisib binding pocket . The presence of the specific 3-fluoro-4-isopropoxyphenyl moiety in the final drug structure is essential for its biological activity, conferring an EC50 of 22.2 nM against PI3Kδ .
| Evidence Dimension | Role in FDA-Approved Drug Synthesis |
|---|---|
| Target Compound Data | Essential intermediate for Umbralisib (TGR-1202) synthesis |
| Comparator Or Baseline | 4-Isopropoxybenzonitrile: Not used in this route; 3-Fluoro-4-methoxybenzonitrile: Ineffective due to altered steric/electronic properties |
| Quantified Difference | Qualitative but critical: Target compound is part of a validated, FDA-approved drug synthesis route; comparators are not. |
| Conditions | As described in US Patent Application 2017/0022210 A1 |
Why This Matters
Procurement of this specific intermediate directly supports the synthesis of a clinically validated, FDA-approved drug, eliminating the risk and development cost associated with using unproven alternatives.
- [1] U.S. Patent Application Publication No. 2017/0022210 A1. NOVEL SELECTIVE PI3K DELTA INHIBITORS. January 26, 2017. View Source
